molecular formula C4H6O B14303593 Cyclobut-2-en-1-ol CAS No. 113747-67-4

Cyclobut-2-en-1-ol

Cat. No.: B14303593
CAS No.: 113747-67-4
M. Wt: 70.09 g/mol
InChI Key: VFOIXRFJKNUPPD-UHFFFAOYSA-N
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Description

Cyclobut-2-en-1-ol is an organic compound characterized by a four-membered cyclobutene ring with a hydroxyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobut-2-en-1-ol can be synthesized through several methods. One common approach involves the cyclization of 1,3-butadiene followed by hydroxylation. Another method includes the ring expansion of cyclopropyl derivatives using reagents like lithium diisopropylamide (LDA) and subsequent hydroxylation .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclobutene derivatives followed by oxidation. This process is optimized for high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Cyclobut-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

Mechanism of Action

The mechanism of action of cyclobut-2-en-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The cyclobutene ring’s strained structure makes it reactive towards nucleophiles and electrophiles, facilitating various chemical transformations .

Comparison with Similar Compounds

    Cyclobutanol: Similar structure but lacks the double bond.

    Cyclobut-2-enone: Similar structure but with a carbonyl group instead of a hydroxyl group.

    Cyclobutene: Lacks the hydroxyl group.

Uniqueness: Cyclobut-2-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond within a four-membered ring. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

113747-67-4

Molecular Formula

C4H6O

Molecular Weight

70.09 g/mol

IUPAC Name

cyclobut-2-en-1-ol

InChI

InChI=1S/C4H6O/c5-4-2-1-3-4/h1-2,4-5H,3H2

InChI Key

VFOIXRFJKNUPPD-UHFFFAOYSA-N

Canonical SMILES

C1C=CC1O

Origin of Product

United States

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